molecular formula C17H24N2O3 B2740405 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide CAS No. 921793-21-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide

Cat. No.: B2740405
CAS No.: 921793-21-7
M. Wt: 304.39
InChI Key: CSKIOLCORIHNRS-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide and its analogs have been researched for their potential antibacterial and antifungal properties. A study explored the synthesis of various analogs, including 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide compounds, and evaluated their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited promising antibacterial activity at non-cytotoxic concentrations, indicating their potential as antimicrobial agents (Palkar et al., 2017).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of novel heterocyclic compounds using this compound or its derivatives. One study described the facile construction of pyrazolo-fused dibenzo[b,f][1,4]oxazepines through a tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization process (Sapegin et al., 2012). Another study synthesized benzimidazole-tethered oxazepine hybrids and performed computational studies, including density functional theory (DFT), to analyze their molecular structures and potential applications (Almansour et al., 2016).

Pharmacological Research

In pharmacological research, derivatives of this compound have been investigated for their potential therapeutic applications. For instance, a study on 1,3,4,14b-tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino-(1,2-d)-(1,4)-oxazepine hydrogen maleate, a compound with a similar structure, highlighted its effectiveness in the preventive treatment of serotonin-migraine, demonstrating significant reduction in migraine attacks (Sulman et al., 1981).

Chemical Synthesis and Analysis

Studies have also been conducted on the chemical synthesis and analysis of related compounds. For example, a research focused on the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives and their characterization, highlighting efficient synthesis methods and potential applications in various fields (Jin et al., 2004).

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-5-7-15(20)18-12-8-9-13-14(10-12)22-11-17(3,4)16(21)19(13)6-2/h8-10H,5-7,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKIOLCORIHNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.